Trimegestone-13C,d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

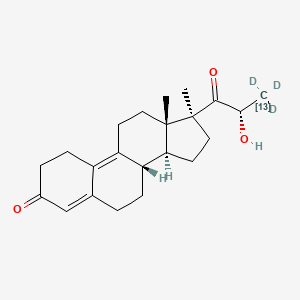

C22H30O3 |

|---|---|

分子量 |

346.5 g/mol |

IUPAC名 |

(8S,13S,14S,17S)-13,17-dimethyl-17-[(2S)-3,3,3-trideuterio-2-hydroxy(313C)propanoyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i1+1D3 |

InChIキー |

JUNDJWOLDSCTFK-UYIQAMBESA-N |

異性体SMILES |

[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O |

正規SMILES |

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

what is the molecular weight of Trimegestone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isotopically labeled progestin, Trimegestone-13C,d3, with a focus on its molecular properties and applications in research.

Core Data Presentation: Molecular Weight

The precise mass of an isotopically labeled compound is critical for its application in quantitative and metabolic studies. The following table summarizes the calculated molecular weights of Trimegestone and its stable isotope-labeled variant, this compound. The calculations are based on the monoisotopic masses of the most abundant or specified isotopes.

| Compound | Molecular Formula | Calculation | Monoisotopic Molecular Weight ( g/mol ) |

| Trimegestone | C₂₂H₃₀O₃ | (22 × 12.000000) + (30 × 1.007825) + (3 × 15.994915) | 342.219495 |

| This compound | (¹²C)₂₁(¹³C)₁H₂₇D₃O₃ | (21 × 12.000000) + (1 × 13.003355) + (27 × 1.007825) + (3 × 2.014102) + (3 × 15.994915) | 346.241681 |

Mechanism of Action and Signaling Pathway

Trimegestone is a synthetic progestogen that acts as a potent and selective agonist of the progesterone receptor (PR).[1] Its mechanism of action is central to its therapeutic effects in hormone replacement therapy and potential contraceptive applications.[2][3]

Upon entering a target cell, Trimegestone binds to the progesterone receptor located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the Trimegestone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2] This interaction modulates the transcription of these genes, either activating or repressing them, which in turn alters protein synthesis and cellular function. A key action of Trimegestone is the inhibition of gonadotropin secretion from the pituitary gland, which suppresses ovulation.[2]

Caption: Signaling pathway of Trimegestone via the progesterone receptor.

Experimental Protocols and Workflows

Isotopically labeled compounds like this compound are invaluable tools in pharmacokinetic (PK) and metabolism studies. They serve as tracers that can be distinguished from their endogenous or unlabeled counterparts by mass spectrometry. A typical experimental workflow for a PK study is outlined below.

Methodology for a Pharmacokinetic Study Using this compound:

-

Dosing: A subject (e.g., a preclinical animal model) is administered a precise dose of this compound.

-

Sample Collection: Biological samples, such as blood, plasma, or urine, are collected at predetermined time points post-administration.

-

Sample Preparation: The collected samples undergo an extraction process to isolate the analyte (Trimegestone and its metabolites) from the biological matrix. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The labeled this compound and any of its labeled metabolites can be specifically detected and quantified based on their unique mass-to-charge ratios, separate from the unlabeled drug.

-

Data Analysis: The concentration of this compound in each sample is plotted against time to generate a pharmacokinetic profile. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) rates, half-life, and clearance are then calculated.

Caption: General experimental workflow for a pharmacokinetic study.

References

An In-depth Technical Guide to Trimegestone-13C,d3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimegestone, a synthetic 19-norpregnane progestin, is a potent and selective agonist of the progesterone receptor (PR).[1][2] Its high affinity and specificity for the PR, coupled with a favorable pharmacokinetic profile, have established its use in hormone replacement therapy and explored applications in contraception.[1][3] This technical guide focuses on the isotopically labeled analog, Trimegestone-13C,d3, providing a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. The inclusion of stable isotopes facilitates quantitative analysis in complex biological matrices, making this compound an invaluable tool in pharmacokinetic and metabolism studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Trimegestone. While the exact positions of the isotopic labels are not publicly disclosed by all commercial suppliers, based on common synthetic strategies for labeled steroids, the deuterium atoms are typically introduced at metabolically stable positions to minimize kinetic isotope effects, and the 13C atom is often incorporated into the steroid backbone.[4][5][6][7] For the purpose of this guide, we will denote the labeled positions generally.

Chemical Name: this compound[8] Synonyms: RU 27987-13C,d3[9]

Table 1: Physicochemical Properties of Trimegestone and its Isotopologue

| Property | Trimegestone | This compound | Reference(s) |

| Molecular Formula | C₂₂H₃₀O₃ | C₂₁¹³CH₂₇D₃O₃ | [1][10] |

| Molecular Weight | 342.47 g/mol | Approx. 346.5 g/mol | [1][10] |

| CAS Number | 74513-62-5 | 74513-62-5 (unlabeled) | [1][8] |

| Appearance | Solid | Solid | [11] |

| Melting Point | Not available | Not available | |

| Boiling Point (Predicted) | 522.6 ± 50.0 °C | Not available | [11] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | Not available | [11] |

| pKa (Predicted) | 13.04 ± 0.20 | Not available | [11] |

Biological Activity and Mechanism of Action

Trimegestone exerts its biological effects primarily through its high-affinity binding to the progesterone receptor, acting as a potent agonist.[1][12] The PR, a nuclear receptor, modulates gene expression in target tissues. The interaction of Trimegestone with the PR initiates a cascade of molecular events that can be broadly categorized into classical genomic and non-classical signaling pathways.[13][14][15][16]

Progesterone Receptor Signaling Pathways

The activation of the progesterone receptor by Trimegestone leads to diverse cellular responses. The classical pathway involves the receptor's function as a ligand-activated transcription factor, directly regulating gene expression. The non-classical pathways involve rapid, membrane-initiated signaling events.

References

- 1. Trimegestone - Wikipedia [en.wikipedia.org]

- 2. Preclinical and clinical properties of trimegestone: a potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. Trimegestone | 74513-62-5 [chemicalbook.com]

- 12. In vitro characterization of trimegestone: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Trimegestone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Trimegestone and a detailed methodology for its isotopic labeling to produce Trimegestone-13C,d3. This information is critical for researchers in drug metabolism, pharmacokinetics, and other fields where isotopically labeled standards are essential for quantitative analysis.

Introduction to Trimegestone and Isotopic Labeling

Trimegestone is a potent synthetic progestin, a 19-norpregnane derivative, used in hormone replacement therapy and under investigation for other gynecological applications.[1][2] Isotopic labeling of pharmaceuticals, such as Trimegestone, with stable isotopes like carbon-13 (¹³C) and deuterium (²H or D), is a crucial technique in drug development.[3] These labeled compounds serve as ideal internal standards for highly sensitive and accurate quantitative analysis by mass spectrometry, aiding in metabolism and pharmacokinetic studies.[3] The incorporation of stable isotopes provides a distinct mass shift without significantly altering the compound's chemical and physiological properties.

Synthesis of Trimegestone

The synthesis of Trimegestone is a multi-step process starting from 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one. The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for Trimegestone.

Experimental Protocols for Trimegestone Synthesis

The following protocols are based on established synthetic routes for Trimegestone and related steroids.[4]

Step 1: Silylated Cyanohydrin Formation

To a solution of 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one in methanol, potassium cyanide and acetic acid are added. The resulting cyanohydrin is then silylated with trimethylsilyl chloride (TMS-Cl) to yield the silylated cyanohydrin intermediate.

Step 2: Grignard Reaction

The silylated cyanohydrin is treated with ethylmagnesium bromide in tetrahydrofuran (THF). This Grignard reaction converts the nitrile group into a propionyl group, yielding the 17β-propionyl derivative.

Step 3: Acetylation

The 17α-hydroxy group of the propionyl derivative is acetylated using acetic anhydride to form the corresponding acetate.

Step 4: Methylation

The acetate intermediate is methylated at the 17α-position using methyl iodide (CH₃I) and a strong base such as lithium amide in liquid ammonia.[4][5]

Step 5: Oxidation

The 17β-propionyl group is oxidized to a 17β-(2-oxopropionyl) group using potassium tert-butoxide (t-BuOK) and oxygen in a solvent like dimethylformamide (DMF).

Step 6: Isomerization

The intermediate is treated with a mixture of acetic acid and a strong acid like hydrochloric acid (HCl) to induce isomerization of the double bonds to the 4,9-diene system, yielding 17α-methyl-17β-(2-oxopropionyl)estra-4,9-dien-3-one.

Step 7: Stereoselective Reduction

The final step involves the stereoselective reduction of the 2-oxo group of the propionyl side chain. This can be achieved using a biocatalyst such as Saccharomyces cerevisiae to yield Trimegestone with the desired (S)-configuration at the 2'-position of the lactoyl group.[4] Chemical methods for stereoselective reduction of α-keto esters can also be employed.[6][7][8]

Purification: Throughout the synthesis, purification of intermediates is crucial and can be achieved using chromatographic techniques such as column chromatography on silica gel.[9][10][11][12][13]

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound involves the incorporation of isotopically labeled precursors at specific steps of the synthesis. The logical workflow for introducing the labels is presented below.

Caption: Logical workflow for isotopic labeling.

Labeled Precursor Synthesis

Iodomethane-d3 (CD₃I): This deuterated methylating agent can be synthesized from deuterated methanol (CD₃OD) by reaction with iodine and red phosphorus or using other established methods.[3][14][15][16]

L-Lactic acid-1-¹³C: Commercially available ¹³C-labeled lactic acid or its precursors can be used.[17][18] Alternatively, it can be synthesized from ¹³C-labeled starting materials.

Modified Experimental Protocols for Isotopic Labeling

The synthesis of this compound follows the same route as the unlabeled compound, with the following modifications:

Modified Step 4: Deuterated Methylation

In the methylation step, iodomethane-d3 (CD₃I) is used in place of methyl iodide (CH₃I). This introduces the trideuteromethyl group at the 17α-position.

Modified Step 7: ¹³C-Label Introduction and Reduction

To introduce the ¹³C label at the desired position in the lactoyl side chain, a modified approach for the final steps is required. Instead of the oxidation-reduction sequence on the propionyl group, a different strategy can be employed. After the methylation step, the acetyl group can be removed, and the resulting 17α-methyl-17β-hydroxy steroid can be reacted with a ¹³C-labeled lactoyl precursor.

A plausible alternative involves the Grignard reaction in Step 2 using a ¹³C-labeled ethylmagnesium bromide, followed by the subsequent steps. However, controlling the position of the label might be more challenging.

A more direct approach for the final step would be the stereoselective reduction of the 17α-methyl-17β-(2-oxopropionyl)estra-4,9-dien-3-one intermediate using a reducing agent in the presence of a ¹³C-labeled cyanide source, which would then be hydrolyzed to the lactoyl group. However, a more practical approach is the use of a chiral auxiliary to introduce the labeled lactoyl group.

For the purpose of this guide, we will assume the use of a ¹³C-labeled precursor in a modified final step. The 17α-methyl-17β-(2-oxopropionyl)estra-4,9-dien-3-one is stereoselectively reduced using a chiral reducing agent, and the resulting hydroxyl group is then esterified with ¹³C-labeled lactic acid, or a protected form thereof, followed by deprotection.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. The yields are estimates based on typical steroid chemistry and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Isotopic Purity (%) |

| 4 (modified) | Deuterated Methylation | 17β-propionyl-17α-hydroxyestra-4,9-dien-3-one acetate | CD₃I, LiNH₂ | 17β-propionyl-17α-(trideuteromethyl)estra-4,9-dien-3-one acetate | 80-90 | >98 (d3) |

| 7 (modified) | ¹³C-Label Introduction & Reduction | 17α-(trideuteromethyl)-17β-(2-oxopropionyl)estra-4,9-dien-3-one | Chiral reducing agent, ¹³C-Lactic acid derivative | This compound | 60-70 | >98 (¹³C) |

| Overall | Total Synthesis | 3,3-(ethylenedioxy)estra-5(10),9(11)-dien-17-one | - | This compound | 10-15 | >98 (¹³C, d3) |

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The provided experimental protocols, based on established chemical transformations in steroid chemistry, offer a practical approach for researchers in need of this important analytical standard. The successful synthesis and purification of this compound will enable more precise and reliable quantitative studies, ultimately contributing to a better understanding of the pharmacology of this potent progestin.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2012058463A2 - Trimegestone (tmg) for treatment of preterm birth - Google Patents [patents.google.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. Portico [access.portico.org]

- 5. Methylation of phase II metabolites of endogenous anabolic androgenic steroids to improve analytical performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 11. An improved extraction method for plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 14. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 15. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bloomtechz.com [bloomtechz.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

Navigating the Analytical Landscape of Trimegestone-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a representative Certificate of Analysis (CoA) for Trimegestone-13C,d3. Trimegestone, a potent synthetic progestin, is utilized in hormone replacement therapy and contraception. The isotopically labeled this compound serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. This guide will dissect the critical data points, experimental methodologies, and quality control parameters presented in a typical CoA for this compound, empowering researchers to confidently interpret and utilize this essential analytical standard.

Understanding the Certificate of Analysis: A Summary of Key Data

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial information regarding its identity, purity, and isotopic enrichment. The following tables summarize the quantitative data typically found in a CoA for this compound.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | (17β)-17-(2-Hydroxy-1-oxopropyl)-17-methyl-estra-4,9-dien-3-one-13C,d3 |

| Molecular Formula | C₂₁¹³CH₂₇D₃O₃ |

| Molecular Weight | 346.51 g/mol |

| CAS Number | 74513-62-5 (Unlabeled) |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Chloroform |

Table 2: Purity and Impurity Profile

| Test | Method | Acceptance Criteria | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Chemical Purity (NMR) | ¹H NMR | Conforms to Structure | Conforms |

| Mass Purity (MS) | LC-MS | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% atom % D; ≥ 99% atom % ¹³C | 99.6% atom % D; 99.2% atom % ¹³C |

| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |

| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |

Decoding the Experimental Protocols

The analytical results presented in a CoA are backed by rigorous experimental protocols. Understanding these methodologies is paramount for assessing the quality of the analytical standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any non-isotopically labeled or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and structure of this compound and to determine its isotopic enrichment.

Methodology:

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The high-resolution mass measurement provides confirmation of the elemental composition. The isotopic distribution is analyzed to calculate the percentage of deuterium and carbon-13 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Analysis: The ¹H NMR spectrum provides information on the number and environment of proton atoms, while the ¹³C NMR spectrum provides information on the carbon skeleton. The positions of the deuterium and ¹³C labels will result in characteristic changes in the spectra compared to the unlabeled compound.

Visualizing Analytical Workflows and Signaling Pathways

To further elucidate the context in which this compound is utilized, the following diagrams illustrate a typical analytical workflow and the biological pathway of its parent compound.

An In-depth Technical Guide on the Core Mechanism of Action of Trimegestone as a Progestin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimegestone is a synthetic 19-norpregnane derivative that acts as a potent and selective agonist of the progesterone receptor (PR).[1][2][3][4][5][6][7][8][9][10][11][12][13] Developed for use in hormone replacement therapy and contraception, its mechanism of action is centered on its high affinity and specificity for the PR, leading to a cascade of downstream effects that mimic the actions of endogenous progesterone.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of the core mechanism of action of trimegestone, including its receptor binding profile, in vivo and in vitro activities, and the experimental methodologies used to characterize this potent progestin.

Data Presentation: Receptor Binding Affinity and Progestogenic Potency

The progestogenic activity of trimegestone is primarily determined by its binding affinity and selectivity for the progesterone receptor. The following tables summarize the quantitative data on trimegestone's receptor binding profile and its in vivo potency compared to other progestins.

Table 1: Comparative Receptor Binding Affinity of Trimegestone and Other Progestins

| Compound | Relative Binding Affinity (%) for Human Progesterone Receptor (hPR) | IC50 (nM) for rat Progesterone Receptor (rPR) | Relative Binding Affinity (%) for Androgen Receptor (AR) | Relative Binding Affinity (%) for Glucocorticoid Receptor (GR) | Relative Binding Affinity (%) for Mineralocorticoid Receptor (MR) |

| Trimegestone | 588 - 660 [8] | 3.3 [9][11][14] | Weak [1][2][8][9][11][12] | Weak [1][2] | Weak [1][2][8] |

| Progesterone | 100[8] | - | - | - | - |

| Medroxyprogesterone Acetate (MPA) | < Trimegestone[1] | 53.3[9][11] | - | - | - |

| Norethindrone (NET) | < Trimegestone[1] | - | - | - | - |

| Levonorgestrel (LNG) | < Trimegestone[1] | - | - | - | - |

| Gestodene | 864[8] | - | - | - | - |

Table 2: In Vivo Progestogenic Potency of Trimegestone

| Activity | Species | Potency of Trimegestone | Reference |

| Endometrial Transformation (McPhail Test) | Rabbit | ~30 times more potent than MPA, ~60 times more potent than NET | [1] |

| Ovulation Inhibition | Rat | High | [1][2] |

| Maintenance of Pregnancy | Rat | Effective | [1][2] |

| Deciduoma Formation | Rat | Induces formation | [1] |

Signaling Pathways of Trimegestone

The primary mechanism of action of trimegestone involves its interaction with intracellular progesterone receptors. This interaction initiates a signaling cascade that modulates gene expression in target tissues.

Progesterone Receptor Activation and Gene Transcription

Upon entering the cell, trimegestone binds to the ligand-binding domain of the progesterone receptor located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7] Within the nucleus, the trimegestone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7] This binding initiates the recruitment of co-activators and other transcription factors, ultimately leading to the modulation of gene transcription.

dot

Caption: Trimegestone signaling pathway.

Experimental Protocols

The characterization of trimegestone's progestogenic activity relies on a series of well-established in vitro and in vivo assays.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of trimegestone for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: A cytosol fraction containing progesterone receptors is prepared from target tissues (e.g., human breast cancer cell lines like T47D, or animal uterine tissue).

-

Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled trimegestone.

-

Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of trimegestone that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is determined. This value is used to calculate the inhibition constant (Ki), which reflects the binding affinity.

dot

References

- 1. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Preclinical and clinical properties of trimegestone: a potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. What is the mechanism of Trimegestone? [synapse.patsnap.com]

- 8. Trimegestone - Wikipedia [en.wikipedia.org]

- 9. In vitro characterization of trimegestone: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Trimegestone used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

Commercial Suppliers and Technical Guide for Trimegestone-13C,d3 in Research

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability and technical application of Trimegestone-13C,d3, an isotopically labeled synthetic progestin crucial for high-precision quantitative studies. This document outlines key product specifications from various suppliers, details a representative experimental protocol for its use as an internal standard in mass spectrometry, and illustrates the biological context of its mechanism of action through the progesterone receptor signaling pathway.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While specific quantitative data such as isotopic and chemical purity are typically provided on lot-specific Certificates of Analysis (CoA) or Certificates of Quality (CoQ), which can be requested from the suppliers, the following table summarizes the general product information available from prominent vendors.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (Unlabeled) |

| Axios Research | AR-T05992 | C₂₁¹³CH₂₇D₃O₃ | 346.49 | 74513-62-5 |

| MedChemExpress | HY-106827S1 | Not specified | Not specified | 74513-62-5 |

| Clearsynth | CS-BU-00084 | Not specified | Not specified | 74513-62-5 |

| Santa Cruz Biotechnology | sc-486123 | C₂₂H₂₇D₃O₃ | 345.50 | 74513-62-5 |

| Pharmaffiliates | PA STI 085220 | C₂₂H₂₇D₃O₃ | 345.49 | Not specified |

Application in Quantitative Analysis: Experimental Protocol

Isotopically labeled this compound serves as an ideal internal standard for the quantification of Trimegestone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise measurements.[1][2]

A generalized experimental protocol for the analysis of Trimegestone in human serum is outlined below. This protocol is a composite of established methods for steroid analysis and should be optimized for specific instrumentation and research questions.[3][4][5][6][7][8]

Sample Preparation

-

Spiking: To 100 µL of serum sample, calibrator, or quality control, add a known concentration of this compound solution in methanol. The concentration of the internal standard should be optimized based on the expected analyte concentration range.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.

-

Mobile Phase: A gradient elution with water (A) and methanol (B), both containing 0.1% formic acid, is commonly used.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for progestins.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Trimegestone and this compound need to be determined by direct infusion and optimized.

-

Data Analysis: The concentration of Trimegestone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Trimegestone.

-

The following diagram illustrates the general workflow for this experimental protocol.

Mechanism of Action: Progesterone Receptor Signaling

Trimegestone is a potent synthetic progestin that exerts its biological effects by binding to and activating the progesterone receptor (PR). The progesterone receptor is a ligand-activated transcription factor that regulates the expression of target genes involved in various physiological processes, particularly in the female reproductive system.[9][10] The signaling pathway can be broadly divided into genomic and non-genomic actions.

The following diagram depicts a simplified overview of the progesterone receptor signaling pathway.

In the classical genomic pathway, Trimegestone diffuses into the cell and binds to the progesterone receptor, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[11] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[11] In the nucleus, the activated receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

In addition to this direct genomic mechanism, progesterone receptors can also mediate rapid, non-genomic effects through the activation of cytoplasmic signaling cascades, such as the c-Src/MAPK pathway.[12][13][14] This can lead to the phosphorylation of the progesterone receptor and other transcription factors, further influencing gene expression.[12][14]

References

- 1. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]

- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Semi-automated serum steroid profiling with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 14. Role of Phosphorylation in Progesterone Receptor Signaling and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Trimegestone and its Isotopically Labeled Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimegestone, a potent synthetic progestin, and its isotopically labeled form, Trimegestone-13C,d3. This document delves into the chemical identifiers, pharmacological properties, and key experimental data related to Trimegestone, offering valuable insights for professionals in drug development and scientific research.

Chemical Identification: CAS Numbers

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

| Compound | CAS Number |

| Trimegestone | 74513-62-5[1] |

| This compound | Not available |

Pharmacological Profile

Trimegestone is a 19-norpregnane derivative that acts as a highly potent and selective agonist of the progesterone receptor (PR).[2] Its strong affinity for the PR, coupled with minimal interaction with other steroid receptors, contributes to its favorable therapeutic profile, particularly in hormone replacement therapy (HRT) and contraception.[2][3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding Trimegestone's receptor binding affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of Trimegestone

| Receptor | Relative Binding Affinity (%) (Progesterone = 100%) | IC50 (nM) | Notes |

| Progesterone Receptor (Human) | 588 - 660[1] | - | Exhibits significantly higher affinity than progesterone. |

| Progesterone Receptor (Rat) | - | 3.3 | - |

| Androgen Receptor | 1 - 2.4 | - | Weak affinity, contributing to a low androgenic profile.[1] |

| Glucocorticoid Receptor | 9 - 13 | - | Weak affinity.[1] |

| Mineralocorticoid Receptor | 42 - 120 | - | Moderate affinity.[1] |

| Estrogen Receptor | < 0.02 | - | No significant affinity.[1] |

Table 2: Pharmacokinetic Properties of Trimegestone in Humans

| Parameter | Value |

| Bioavailability (Oral) | ~100%[1] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 hours[1] |

| Peak Plasma Concentration (Cmax) at 0.5 mg dose | 12-15 ng/mL[1] |

| Peak Plasma Concentration (Cmax) at 1 mg dose | 25 ng/mL[1] |

| Plasma Protein Binding | 98% (primarily to albumin)[1] |

| Elimination Half-life | 12 - 20 hours[1] |

| Metabolism | Primarily via hydroxylation[1] |

Mechanism of Action: Signaling Pathway

Trimegestone exerts its biological effects primarily through the genomic signaling pathway of the progesterone receptor. The process can be visualized as follows:

Experimental Protocols

This section outlines the methodologies for key experiments involving Trimegestone, providing a reference for researchers.

In Vitro Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of Trimegestone to the progesterone receptor.

Methodology:

-

Preparation of Cytosol: Uterine tissue from estrogen-primed rabbits is homogenized in a buffer solution to isolate the cytosolic fraction containing the progesterone receptors.

-

Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [³H]-progesterone) is incubated with the cytosol preparation in the presence of varying concentrations of unlabeled Trimegestone.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 18 hours) to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the mixture to adsorb the unbound radiolabeled progesterone. The mixture is then centrifuged to separate the charcoal pellet from the supernatant containing the receptor-bound radiolabeled progesterone.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Trimegestone that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated to determine its binding affinity.

Cell Proliferation Assay (T47D Human Breast Cancer Cells)

Objective: To assess the effect of Trimegestone on the proliferation of progesterone receptor-positive breast cancer cells.

Methodology:

-

Cell Culture: T47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of Trimegestone. Control wells receive the vehicle only.

-

Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

-

Data Analysis: The absorbance values (for MTT assay) or cell numbers are plotted against the concentration of Trimegestone to determine its effect on cell proliferation.

Clinical Trial Protocol for Hormone Replacement Therapy in Postmenopausal Women

Objective: To evaluate the efficacy and safety of Trimegestone in combination with an estrogen for the treatment of menopausal symptoms.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Participant Selection: Healthy postmenopausal women experiencing vasomotor symptoms (e.g., hot flashes) are recruited. Inclusion and exclusion criteria are strictly defined.

-

Treatment Regimen: Participants are randomly assigned to receive either a combination of estrogen and Trimegestone or a placebo daily for a specified duration (e.g., 12 weeks).

-

Efficacy Assessment: The primary efficacy endpoint is the change in the frequency and severity of vasomotor symptoms from baseline to the end of the treatment period, as recorded in patient diaries.

-

Safety Assessment: Safety is monitored through the recording of adverse events, clinical laboratory tests, and gynecological examinations.

-

Data Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the active treatment and placebo groups.

Synthesis of Trimegestone: An Experimental Workflow

The synthesis of Trimegestone is a multi-step process. A simplified workflow is presented below.

This guide provides a foundational understanding of Trimegestone for research and development purposes. For more detailed experimental procedures and safety information, it is recommended to consult the primary scientific literature and material safety data sheets.

References

An In-depth Technical Guide on the Solubility and Stability of Trimegestone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of Trimegestone-13C,d3. Given the limited direct experimental data on the isotopically labeled compound, this guide leverages information on the parent compound, Trimegestone, assuming analogous physicochemical properties. This document is intended to support research, development, and analytical activities involving this compound.

Introduction to Trimegestone

Trimegestone is a potent, selective, orally active progestin of the 19-norpregnane series.[1] It has been utilized in menopausal hormone therapy.[1] The isotopically labeled version, this compound, serves as an internal standard for quantitative bioanalytical studies, enabling precise measurement in complex biological matrices. Understanding its solubility and stability is paramount for the development of robust analytical methods and for ensuring the integrity of stock solutions and experimental samples.

Physicochemical Properties

A summary of the key physicochemical properties of Trimegestone is presented below. These are predicted to be nearly identical for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₃ | PubChem |

| Molecular Weight | 342.48 g/mol | PubChem |

| Water Solubility | 0.0188 mg/mL | DrugBank Online[2] |

| logP | 3.18 | DrugBank Online[2] |

| pKa (Strongest Acidic) | 13.7 | DrugBank Online[2] |

Solubility Profile

Table of Expected Solubility:

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | Empirically determined for Trimegestone.[2] |

| Methanol | Soluble | Polar protic solvent, generally a good solvent for steroids. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3] |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography for steroids. |

| Chloroform | Soluble | A non-polar solvent, often used for extracting lipids and steroids. |

| Ethyl Acetate | Soluble | A moderately polar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its use as an internal standard. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] A patent for a Trimegestone-containing pharmaceutical composition suggests that the compound is more stable in a buffer solution with a pH range of 2 to 5.5.[5]

General Principles of Forced Degradation:

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[6] The goal is to generate degradation products that might be observed under normal storage conditions over a longer period.

Experimental Workflow for Forced Degradation:

Detailed Experimental Protocols for Forced Degradation Studies:

The following protocols are based on general ICH guidelines and can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

1. Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and dilute with 0.1 M sodium hydroxide.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) by taking aliquots and diluting them with the mobile phase for HPLC analysis.

4. Thermal Degradation:

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

-

At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation:

-

Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples by HPLC after the exposure period.

Development of a Stability-Indicating HPLC Method:

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Logical Flow for Method Development:

Suggested Starting HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for steroid analysis.

-

Mobile Phase: A gradient of acetonitrile or methanol and water (with or without a buffer like phosphate or acetate) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Trimegestone has significant absorbance (to be determined by UV scan).

-

Column Temperature: 25-30 °C.

The method should be optimized to achieve adequate separation between the parent this compound peak and all degradation product peaks.

Conclusion

While specific quantitative data for the solubility and stability of this compound is scarce, this guide provides a robust framework for researchers and scientists to determine these critical parameters. By following the outlined experimental protocols for solubility determination and forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, reliable data can be generated. This will ensure the accurate and effective use of this compound in drug development and bioanalytical applications. It is recommended that the assumption of similar properties between Trimegestone and its isotopically labeled form be experimentally verified.

References

- 1. Trimegestone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE60003943T2 - TRIMEGESTONE CONTAINING PHARMACEUTICAL COMPOSITIONS - Google Patents [patents.google.com]

- 6. ajrconline.org [ajrconline.org]

Preclinical Profile of Trimegestone and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimegestone (TMG) is a potent and selective synthetic 19-norpregnane progestin characterized by a high affinity for the progesterone receptor (PR) and a favorable preclinical profile.[1][2] This technical guide provides an in-depth summary of the preclinical studies involving Trimegestone and its primary active metabolites, 1β-hydroxy-TMG and 6β-hydroxy-TMG. It includes a comprehensive overview of its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and metabolism. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the preclinical characteristics of this compound.

Mechanism of Action

Trimegestone exerts its effects primarily through its potent agonist activity at the progesterone receptor (PR).[3] As a synthetic progestogen, it mimics the action of endogenous progesterone.[4] The primary mechanism involves the following steps:

-

Receptor Binding: Trimegestone binds to intracellular progesterone receptors located in target tissues.[4]

-

Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, leading to its dimerization.

-

Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[4]

-

Gene Transcription Modulation: This binding initiates the transcription of specific genes, leading to the physiological effects of the progestin.[4]

One of the significant downstream effects of Trimegestone's action is the inhibition of gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) from the pituitary gland, which in turn prevents ovulation.[4] Furthermore, it induces secretory changes in the endometrium.[4] Unlike natural progesterone, Trimegestone does not appear to be metabolized into neurosteroids, and thus has a reduced effect on the GABAergic system, potentially resulting in fewer mood-related side effects.[1][2][5]

Receptor Binding Affinity and Selectivity

Trimegestone demonstrates a high binding affinity and selectivity for the progesterone receptor compared to other steroid hormone receptors.[1][6] Preclinical studies have consistently shown its potent interaction with PR, while having weak to negligible affinity for androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors.[1][6] This selectivity contributes to its favorable side-effect profile.

Table 1: Comparative Receptor Binding Affinity of Trimegestone

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |

| Trimegestone (TMG) | High affinity (greater than MPA, NET, LNG)[1] | Low affinity[1] | Low affinity[1] | Low affinity[1] | No measurable affinity[1] |

| Medroxyprogesterone Acetate (MPA) | Lower than TMG[1] | Binds[7] | Binds[7] | N/A | N/A |

| Norethindrone (NET) | Lower than TMG[1] | Binds | N/A | N/A | N/A |

| Levonorgestrel (LNG) | Lower than TMG[1] | Binds | N/A | N/A | N/A |

Data compiled from multiple preclinical studies. "N/A" indicates data not available in the cited sources.

In Vitro Pharmacology

A variety of in vitro assays have been employed to characterize the progestational activity and selectivity of Trimegestone. These studies have been crucial in elucidating its cellular effects and comparing its potency to other progestins.

Table 2: In Vitro Activity of Trimegestone

| Assay | Cell Line | Endpoint | Trimegestone (TMG) | Medroxyprogesterone Acetate (MPA) |

| Competitive Binding | Rat PR | IC50 | 3.3 nM[7][8] | 53.3 nM[7][8] |

| Alkaline Phosphatase Activity | T47D | EC50 | 0.1 nM[7] | Comparable to TMG[7] |

| Cell Proliferation | T47D | EC50 | 0.02 nM[7] | Comparable to TMG[7] |

| Reporter Gene Assay | HESC-T (with PR) | EC50 (HRE-tk-luciferase) | 0.2 nM[7][8] | 0.2 nM[7][8] |

| Reporter Gene Assay | HESC-T (no PR) | Luciferase Activity | No effect[7][8] | EC50 of ~10 nM (via GR)[7][8] |

| Reporter Gene Assay | A549 (GR positive, PR negative) | Luciferase Activity | No effect[7] | EC50 of ~30 nM[7] |

| Androgenic Activity | L929 (AR positive, PR negative) | HRE-tk-luciferase | Weak antiandrogenic activity[7] | Androgenic activity[7] |

Experimental Protocols: Key In Vitro Assays

-

Competitive Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

-

Protocol Outline:

-

Prepare cell lysates or purified receptors (e.g., from rat uterus).

-

Incubate the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone).

-

Add increasing concentrations of the unlabeled test compound (Trimegestone or a reference progestin).

-

After incubation, separate the receptor-bound from the free radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

-

Cell-Based Reporter Gene Assay: This method assesses the functional activity of a compound by measuring the expression of a reporter gene (e.g., luciferase) that is under the control of a hormone response element.

-

Protocol Outline:

-

Use a cell line (e.g., HESC-T) that is transiently or stably transfected with a plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the relevant receptor if not endogenously present.

-

Culture the cells and expose them to various concentrations of the test compound.

-

After an appropriate incubation period, lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

-

In Vivo Pharmacology

Preclinical in vivo studies in various animal models have confirmed the potent and selective progestogenic activity of Trimegestone.

Table 3: In Vivo Progestogenic and Other Activities of Trimegestone

| Animal Model | Endpoint | Observation | Reference |

| Rabbit | Endometrial Glandular Differentiation | ~30x more potent than MPA, ~60x more potent than NET | [1] |

| Rat | Maintenance of Pregnancy | Effective | [1][6] |

| Rat | Deciduoma Formation | Potent activity | [1][6] |

| Rat | Ovulation Inhibition | Potent oral activity | [1][6] |

| Rat | Uterine Anti-estrogenic Activity | Present | [1] |

| Rat | Androgenic Activity | No significant activity; modest anti-androgenic effects | [1][6] |

| Rat | Glucocorticoid Activity | No significant activity | [1][6] |

| Rat | Mineralocorticoid Activity | No significant mineralocorticoid activity; has anti-mineralocorticoid activity | [1][6] |

| Rat | CNS GABAa Receptor Modulation | Less active than progesterone and norethindrone acetate | [1] |

Experimental Protocols: Key In Vivo Models

-

Endometrial Transformation Assay (Rabbit): This classic assay (McPhail test) measures the progestational effect on the uterine lining.

-

Protocol Outline:

-

Use immature female rabbits primed with estrogen to induce endometrial proliferation.

-

Administer the test compound (Trimegestone or reference progestin) daily for a set period.

-

Sacrifice the animals and collect uterine tissue.

-

Histologically examine the endometrium for glandular differentiation, a hallmark of progestational activity.

-

Score the degree of transformation to determine potency.

-

-

-

Deciduoma Formation Assay (Rat): This model assesses the ability of a progestin to induce a decidual response in the uterus, which is critical for embryo implantation.

-

Protocol Outline:

-

Use ovariectomized female rats.

-

Administer a priming regimen of estrogen followed by the test compound.

-

Mechanically or chemically traumatize one uterine horn to induce deciduoma formation.

-

Continue treatment with the test compound.

-

After a set period, sacrifice the animals and weigh the traumatized and non-traumatized uterine horns.

-

The weight difference indicates the extent of the decidual response.[9]

-

-

Metabolism and Metabolites

Trimegestone is primarily metabolized via hydroxylation.[5] The main metabolites identified are 1β-hydroxy-trimegestone and 6β-hydroxy-trimegestone.[10] Importantly, these metabolites are not inactive byproducts; they retain significant progestogenic activity and selectivity for the progesterone receptor.[5][10]

Table 4: Activity of Trimegestone Metabolites

| Metabolite | Relative Binding Affinity for Human PR (TMG = 588%) | In Vivo Activity (Rabbit Endometrial Transformation) | Other Receptor Affinities |

| 1β-hydroxy-trimegestone | 64%[10] | Maximal activity comparable to progesterone; potent orally.[10] | Negligible or no affinity for GR, MR, AR, and ER.[10] |

| 6β-hydroxy-trimegestone | 12%[10] | Good progestomimetic activity.[10] | Negligible or no affinity for GR, MR, AR, and ER.[10] |

The relative binding affinity of the parent compound, Trimegestone, for the human progesterone receptor is 588% that of progesterone.[10]

Conclusion

The preclinical data for Trimegestone and its active metabolites consistently demonstrate that it is a highly potent and selective progestin. Its strong affinity for the progesterone receptor, coupled with minimal cross-reactivity with other steroid receptors, translates to a specific pharmacological profile. In vitro and in vivo studies have confirmed its robust progestogenic effects, including endometrial transformation, maintenance of pregnancy, and ovulation inhibition, at potencies significantly greater than some other commonly used progestins. The active metabolites contribute to the overall progestational activity while maintaining receptor selectivity. This comprehensive preclinical profile has established Trimegestone as a well-characterized compound for its clinical applications.

References

- 1. The preclinical biology of a new potent and selective progestin: trimegestone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical properties of trimegestone: a potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Trimegestone used for? [synapse.patsnap.com]

- 4. What is the mechanism of Trimegestone? [synapse.patsnap.com]

- 5. Trimegestone - Wikipedia [en.wikipedia.org]

- 6. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of trimegestone: a new potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Further studies on a new bioassay of progestational activity (traumatic deciduoma formation in immature rats) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

Methodological & Application

Application Note: High-Throughput Quantification of Trimegestone in Human Plasma by LC-MS/MS Using Trimegestone-13C,d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trimegestone in human plasma. The use of a stable isotope-labeled internal standard, Trimegestone-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Trimegestone is a synthetic progestin that has been investigated for use in hormonal contraception and hormone replacement therapy. Accurate and reliable quantification of Trimegestone in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative LC-MS/MS analysis.[3][4][5] This approach effectively minimizes the impact of matrix-induced ion suppression or enhancement and variations in extraction recovery, leading to improved data quality.[3][5]

This application note provides a detailed protocol for the extraction and quantification of Trimegestone from human plasma using this compound as the internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.

Experimental

Materials and Reagents

-

Trimegestone (analytical standard)

-

This compound (internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Standard and Quality Control Sample Preparation

Stock solutions of Trimegestone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

Calibration standards were prepared by spiking drug-free human plasma with the appropriate working solutions to yield final concentrations ranging from 0.05 to 50 ng/mL. Similarly, QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

A working solution of the internal standard (this compound) was prepared at a concentration of 100 ng/mL in methanol.

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Trimegestone from human plasma.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Trimegestone | 369.2 | 121.1 | 100 | 25 |

| This compound | 373.2 | 121.1 | 100 | 25 |

Note: The specific m/z values and collision energies are proposed based on the molecular structure and may require optimization on the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Trimegestone in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Quantitative Data Summary

The performance of the assay was evaluated based on its linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Trimegestone | 0.05 - 50 | Linear (1/x²) | > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.05 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 0.15 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 7.5 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |

| High QC | 40 | ≤ 5.0 | ± 5.0 | ≤ 5.0 | ± 5.0 |

The data presented in the tables demonstrate that the method is linear, precise, and accurate over the specified concentration range, meeting the typical acceptance criteria for bioanalytical method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

References

- 1. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

developing a quantitative assay for Trimegestone using a labeled standard

Application Note & Protocol

Topic: Development of a Quantitative Assay for Trimegestone Using a Labeled Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimegestone is a potent synthetic progestin used in menopausal hormone therapy.[1][2][3] Accurate quantification of Trimegestone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and various research applications. This document provides a detailed protocol for the development of a robust and sensitive quantitative assay for Trimegestone using a stable isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[4][5]

Principle of the Assay

This assay is based on the principle of isotope dilution mass spectrometry.[6] A known amount of a stable isotope-labeled Trimegestone (e.g., Trimegestone-d3) is added as an internal standard (IS) to the unknown sample. The analyte (Trimegestone) and the IS are then extracted from the biological matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of Trimegestone in the original sample, providing high accuracy and precision.[7][8][9]

Materials and Reagents

-

Trimegestone analytical standard

-

Trimegestone-d3 (or other suitable stable isotope-labeled Trimegestone)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

96-well plates

Experimental Protocols

Synthesis of Labeled Internal Standard (Trimegestone-d3)

A stable isotope-labeled internal standard is critical for a robust quantitative assay. While commercially available labeled Trimegestone may be limited, a custom synthesis can be performed. A common approach involves the introduction of deuterium atoms.

Proposed Synthetic Scheme:

A plausible route for the synthesis of Trimegestone-d3 would involve the selective deuteration of a suitable precursor. Based on general principles of steroid chemistry, a feasible approach could involve the deuteration of an enolizable ketone or the reduction of a double bond with a deuterium source. The exact synthetic route would need to be developed and validated by a synthetic chemistry laboratory.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of Trimegestone and Trimegestone-d3 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions of Trimegestone by serial dilution of the primary stock solution with 50:50 methanol:water. Prepare a working solution of the internal standard (Trimegestone-d3) at a suitable concentration (e.g., 100 ng/mL).

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the Trimegestone working solutions to achieve a concentration range of 0.1 to 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution (Trimegestone-d3).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water.

-

Transfer to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Trimegestone: [M+H]+ → fragment 1, [M+H]+ → fragment 2 |

| Trimegestone-d3: [M+H]+ → fragment 1, [M+H]+ → fragment 2 | |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies need to be determined by infusing the pure Trimegestone and Trimegestone-d3 standards into the mass spectrometer.

Data Analysis and Quantitative Data Summary

The concentration of Trimegestone in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied.

Table 1: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,520 | 50,100 | 0.030 |

| 0.5 | 7,650 | 50,500 | 0.151 |

| 1.0 | 15,300 | 50,200 | 0.305 |

| 5.0 | 75,800 | 49,900 | 1.519 |

| 10.0 | 152,000 | 50,300 | 3.022 |

| 50.0 | 760,000 | 50,000 | 15.200 |

| 100.0 | 1,510,000 | 49,800 | 30.321 |

Table 2: Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low | 0.3 | 0.29 | 96.7 | 4.5 | 5.2 |

| Medium | 8.0 | 8.2 | 102.5 | 3.1 | 4.0 |

| High | 80.0 | 78.9 | 98.6 | 2.5 | 3.5 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Trimegestone.

Caption: Simplified signaling pathway of Trimegestone.[10]

References

- 1. Trimegestone - Wikipedia [en.wikipedia.org]

- 2. Preclinical and clinical properties of trimegestone: a potent and selective progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]